molecular formula C18H21Cl2NS2 B13762296 Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride CAS No. 69195-80-8

Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B13762296
CAS No.: 69195-80-8
M. Wt: 386.4 g/mol
InChI Key: UPAVPCZHTGYEJW-UHFFFAOYSA-N
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Description

Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride is a compound known for its significant pharmacological properties. It is often studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a dibenzo thiepin core, a chloro substituent, and a dimethyl ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin core, followed by the introduction of the chloro substituent. The final steps involve the attachment of the ethanamine moiety and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This reaction can reduce the chloro substituent to a hydrogen atom.

    Substitution: This reaction can replace the chloro substituent with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanamine, 2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets, such as dopamine and serotonin receptors . By binding to these receptors, it can modulate neurotransmitter activity, leading to various pharmacological effects. The pathways involved in these interactions are complex and may include changes in receptor conformation, signal transduction, and downstream cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potent antagonistic effects on both dopamine and serotonin receptors. This dual activity makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

69195-80-8

Molecular Formula

C18H21Cl2NS2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H20ClNS2.ClH/c1-20(2)9-10-21-18-11-13-5-3-4-6-16(13)22-17-8-7-14(19)12-15(17)18;/h3-8,12,18H,9-11H2,1-2H3;1H

InChI Key

UPAVPCZHTGYEJW-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCSC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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